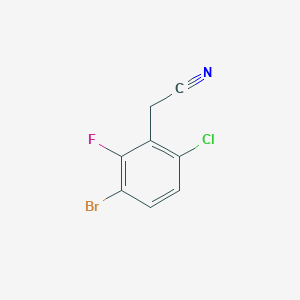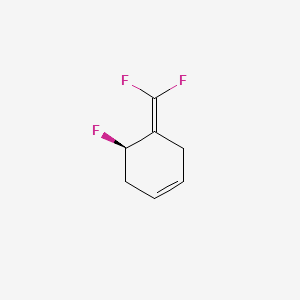![molecular formula C34H39O6P B15293474 [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene CAS No. 2007940-86-3](/img/structure/B15293474.png)
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene is a complex organic compound with a unique structure that includes a benzene ring, a trityloxy group, and a phosphorylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.
Other phosphorylmethoxy compounds: These compounds share the phosphorylmethoxy group but may have different core structures, resulting in different reactivity and applications.
Propiedades
Número CAS |
2007940-86-3 |
|---|---|
Fórmula molecular |
C34H39O6P |
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene |
InChI |
InChI=1S/C34H39O6P/c1-3-39-41(35,40-4-2)28-37-33(26-36-25-29-17-9-5-10-18-29)27-38-34(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33H,3-4,25-28H2,1-2H3/t33-/m0/s1 |
Clave InChI |
CDWOTSGHAJBJON-XIFFEERXSA-N |
SMILES isomérico |
CCOP(=O)(CO[C@@H](COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
SMILES canónico |
CCOP(=O)(COC(COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

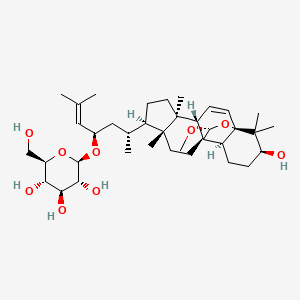
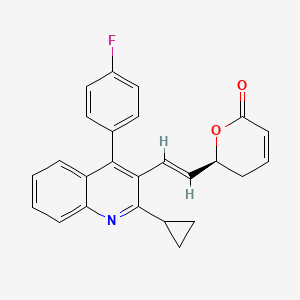
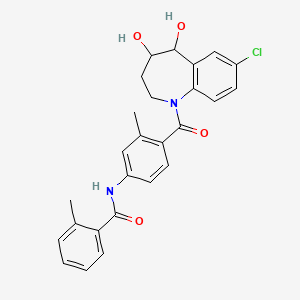
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
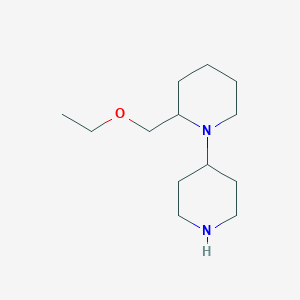
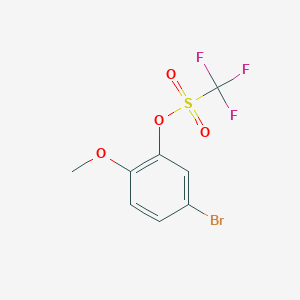
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
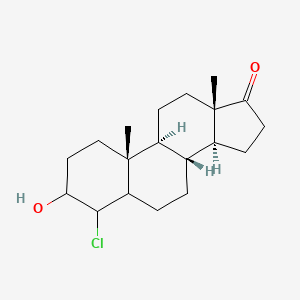
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
